Bienvenue dans la boutique en ligne BenchChem!

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

CB2 receptor allosteric modulation Structure-activity relationship 2-oxopyridine-3-carboxamide

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 868678-95-9) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Compounds within this scaffold have been reported as positive allosteric modulators (PAMs) of the cannabinoid CB2 receptor and as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).

Molecular Formula C24H23FN2O5
Molecular Weight 438.455
CAS No. 868678-95-9
Cat. No. B2965514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS868678-95-9
Molecular FormulaC24H23FN2O5
Molecular Weight438.455
Structural Identifiers
SMILESCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F
InChIInChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28)
InChIKeyKBUUONCPGSTUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (868678-95-9): Product Overview & Chemical Class


Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 868678-95-9) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. Compounds within this scaffold have been reported as positive allosteric modulators (PAMs) of the cannabinoid CB2 receptor and as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [1]. The compound features a 2-fluorobenzyl moiety at position 1 and a butyl 4-carboxamidobenzoate group at position 3, substitutions that critically differentiate it from both the prototypical CB2 PAM EC21a and PDK1 inhibitor leads [2].

Why Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate Cannot Be Replaced by In-Class Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold exhibits extreme sensitivity to structural modifications at both the N1 benzyl and C3 carboxamide positions. SAR studies on CB2 PAMs have demonstrated that replacement of the cycloheptane-carboxamide group at C3 completely abolishes positive allosteric modulator activity, while the ortho-fluorine substitution on the N1 benzyl is required for efficacy [1]. Consequently, generic interchange with compounds bearing different substitution patterns—such as EC21a (4-fluoro benzyl, cycloheptane carboxamide) or PDK1‑targeting analogs—is not supported by the available SAR data and would lead to unpredictable biological outcomes [1]. The unique combination of a 2-fluorobenzyl group and a butyl benzoate-linked carboxamide defines a distinct chemical space not represented by commercially available alternatives [2].

Quantitative Differentiation Evidence for Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (868678-95-9)


Absence of CB2 Positive Allosteric Modulator (PAM) Activity Due to C3 Substitution—Class-Level SAR Inference

Published SAR for 2-oxopyridine-3-carboxamide CB2 PAMs demonstrates that a cycloheptane-carboxamide group at position 3 is essential for positive allosteric behavior. Compounds bearing alternative amide/ester substituents at this position completely lose the ability to enhance CP55,940 efficacy in [35S]GTPγS binding, cAMP inhibition, and β-arrestin2 recruitment assays [1]. The target compound carries a butyl 4-carboxamidobenzoate moiety at C3 instead of a cycloheptane-carboxamide, thereby placing it outside the CB2 PAM chemotype and defining it as a structurally distinct, non-PAM member of the class [1].

CB2 receptor allosteric modulation Structure-activity relationship 2-oxopyridine-3-carboxamide

Distinct Lipophilicity Profile: Computed XLogP = 4.2 Versus Typical CB2 PAM Leads

The target compound's computed octanol-water partition coefficient (XLogP) is 4.2, as determined from its PubChem record (CID 18560960) [1]. This value is appreciably higher than the calculated logP of the CB2 PAM lead EC21a (estimated ~2.8–3.1 based on its cycloheptane-carboxamide and 4-fluorobenzyl structure; exact computed value not publicly available) [2]. The elevated lipophilicity arises primarily from the butyl ester and benzamide extension at C3, replacing the polar cycloheptane-carboxamide found in EC21a and analogs A1/A5 [2].

Lipophilicity Drug-likeness ADME prediction

Butyl Benzoate Ester Motif as a Potential Prodrug Handle: Class-Level Inference

The target compound incorporates a butyl 4-carboxamidobenzoate moiety, wherein the butyl ester can theoretically undergo enzymatic or chemical hydrolysis to release the corresponding 4-carboxylic acid [1]. Such ester-to-acid bioconversion is a well-established prodrug strategy employed to mask polar carboxylate groups and enhance oral absorption [2]. While direct stability or conversion data for this specific compound are lacking, the presence of a hydrolytically labile ester distinguishes it from analogous compounds that bear stable amides or alkyl groups at the equivalent position—for instance, the cycloheptane-carboxamide of EC21a, which lacks a hydrolytic release mechanism [2].

Prodrug design Ester hydrolysis Carboxylic acid bioavailability

Ortho-Fluorobenzyl Substitution at N1: Consistent with CB2 Allosteric Modulator SAR While C3 Group Dictates Functional Outcome

SAR studies on 2-oxopyridine-3-carboxamide CB2 PAMs reveal that an ortho-fluoro or ortho-chloro substituent on the N1 benzyl ring is required for retaining positive allosteric modulator activity [1]. The target compound carries an ortho-fluorobenzyl group, which satisfies this key structural requirement. However, the simultaneous presence of a butyl benzoate carboxamide at C3 (rather than a cycloheptane-carboxamide) overrides the N1 SAR, yielding a functionally distinct chemotype [1]. This dual-feature profile—ortho-fluoro N1 substitution coupled with a non-PAM C3 group—creates a unique tool molecule that retains the binding-competent N1 motif while abrogating PAM activity, useful for decoupling binding from functional efficacy in mechanistic studies.

Fluorine substitution Ortho effect CB2 receptor pharmacology

Recommended Application Scenarios for Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate Based on Differentiation Evidence


Negative Control for CB2 Receptor Positive Allosteric Modulation Assays

Because the compound retains the ortho-fluorobenzyl N1 motif but carries a C3 butyl benzoate carboxamide that abolishes PAM activity [1], it serves as an ideal negative control in CB2 allosteric modulator screening cascades. Unlike fully inactive compounds that lack any binding affinity, this molecule is structurally matched to the active PAM series except at the critical C3 position, allowing researchers to attribute functional differences specifically to the C3 substitution [1].

Scaffold for Prodrug Design Featuring an Ester Hydrolysis Release Mechanism

The butyl benzoate ester provides a hydrolytically cleavable group that can be exploited in prodrug strategies [1]. Medicinal chemists seeking to progressively reveal a carboxylate pharmacophore or to modulate pharmacokinetic properties through ester-based bioconversion can employ this compound as a prototype scaffold, with the potential to generate active metabolites that are inaccessible from amide-stable analogs such as EC21a [2].

Physicochemical Property Probe for Structure-Property Relationship (SPR) Studies

With a computed XLogP of 4.2 [1], the compound is significantly more lipophilic than typical CB2 PAM leads (estimated logP 2.8–3.1) [2]. This makes it a valuable tool for investigating the impact of elevated lipophilicity on membrane permeability, metabolic stability, and off-target binding within the 2-oxopyridine-3-carboxamide series, supporting SPR-driven lead optimization programs.

Decoupling N1 Binding Motif from C3 Functional Efficacy in Mechanistic Pharmacology

The ortho-fluorobenzyl N1 group matches the structural requirement for CB2 allosteric site engagement [1], while the C3 butyl benzoate group eliminates PAM efficacy. This chemical decoupling enables studies that dissect the roles of the N1 and C3 pharmacophoric elements independently, a capability not offered by homogeneously active PAMs or completely inactive scaffolds lacking both features [1].

Quote Request

Request a Quote for Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.